Cas no 83641-11-6 (3-amino-2-(3-methoxyphenyl)propan-1-ol)

3-amino-2-(3-methoxyphenyl)propan-1-ol is a versatile organic compound featuring a primary alcohol group and an amino group. It is highly suitable for synthetic routes due to its functional groups, which enable facile coupling reactions. This compound exhibits good solubility in polar solvents, making it convenient for laboratory procedures. Its structural diversity allows for various transformations, contributing to its utility in pharmaceuticals, agrochemicals, and fine chemicals.
3-amino-2-(3-methoxyphenyl)propan-1-ol structure
83641-11-6 structure
商品名:3-amino-2-(3-methoxyphenyl)propan-1-ol
CAS番号:83641-11-6
MF:C10H15NO2
メガワット:181.231602907181
CID:6089785
PubChem ID:12814076

3-amino-2-(3-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(3-methoxyphenyl)propan-1-ol
    • Benzeneethanol, β-(aminomethyl)-3-methoxy-
    • 83641-11-6
    • AKOS018242550
    • EN300-1854526
    • インチ: 1S/C10H15NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3
    • InChIKey: PPHXRZXQOCOMNC-UHFFFAOYSA-N
    • ほほえんだ: C1(C(CN)CO)=CC=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 181.110278721g/mol
  • どういたいしつりょう: 181.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 55.5Ų

じっけんとくせい

  • 密度みつど: 1.100±0.06 g/cm3(Predicted)
  • ふってん: 334.2±32.0 °C(Predicted)
  • 酸性度係数(pKa): 14.61±0.10(Predicted)

3-amino-2-(3-methoxyphenyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1854526-0.25g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
0.25g
$513.0 2023-09-18
Enamine
EN300-1854526-0.05g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
0.05g
$468.0 2023-09-18
Enamine
EN300-1854526-10.0g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
10g
$4914.0 2023-06-02
Enamine
EN300-1854526-5.0g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
5g
$3313.0 2023-06-02
Enamine
EN300-1854526-5g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
5g
$1614.0 2023-09-18
Enamine
EN300-1854526-1g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
1g
$557.0 2023-09-18
Enamine
EN300-1854526-0.5g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
0.5g
$535.0 2023-09-18
Enamine
EN300-1854526-0.1g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
0.1g
$490.0 2023-09-18
Enamine
EN300-1854526-2.5g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
2.5g
$1089.0 2023-09-18
Enamine
EN300-1854526-1.0g
3-amino-2-(3-methoxyphenyl)propan-1-ol
83641-11-6
1g
$1142.0 2023-06-02

3-amino-2-(3-methoxyphenyl)propan-1-ol 関連文献

3-amino-2-(3-methoxyphenyl)propan-1-olに関する追加情報

Introduction to 3-amino-2-(3-methoxyphenyl)propan-1-ol (CAS No. 83641-11-6)

3-amino-2-(3-methoxyphenyl)propan-1-ol, identified by the Chemical Abstracts Service registry number 83641-11-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a structural motif that combines an amino group, a propanol backbone, and a 3-methoxyphenyl substituent, has garnered attention due to its potential applications in drug discovery and molecular design. The unique arrangement of functional groups in this compound suggests versatile reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The 3-amino-2-(3-methoxyphenyl)propan-1-ol structure presents an intriguing balance of basicity and lipophilicity, which are critical factors in determining the pharmacokinetic properties of drug candidates. The presence of the amino group enhances its solubility in polar solvents, while the 3-methoxyphenyl ring contributes to hydrophobic interactions with biological targets. Such characteristics make this compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 3-amino-2-(3-methoxyphenyl)propan-1-ol play a pivotal role in this endeavor by serving as building blocks for more sophisticated molecules. The methoxy group on the phenyl ring not only influences the electronic properties of the aromatic system but also provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific biological needs.

One of the most compelling aspects of 3-amino-2-(3-methoxyphenyl)propan-1-ol is its potential as a precursor in the synthesis of bioactive molecules. For instance, its amino group can be readily converted into amides or ureas, which are common motifs in many drugs targeting various diseases. Additionally, the 3-methoxyphenyl ring can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the creation of structurally diverse libraries.

The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery. By leveraging compounds like 3-amino-2-(3-methoxyphenyl)propan-1-ol, researchers can generate libraries of analogs with varying biological activities. This approach has been instrumental in identifying lead compounds for diseases ranging from oncology to neurodegenerative disorders. The flexibility offered by this molecule allows for rapid screening and optimization, expediting the drug development process.

Recent advancements in computational chemistry have further enhanced the utility of 3-amino-2-(3-methoxyphenyl)propan-1-ol. Molecular modeling techniques enable researchers to predict how this compound will interact with biological targets with high precision. By simulating these interactions computationally, scientists can identify potential binding sites and optimize the molecule's affinity for specific receptors or enzymes. This high-throughput virtual screening approach has significantly reduced the time and cost associated with drug discovery.

The synthesis of 3-amino-2-(3-methoxyphenyl)propan-1-ol itself is another area where innovation has been notable. Modern synthetic methodologies have made it possible to produce this compound with high yield and purity, often under mild conditions that preserve functional groups sensitive to harsh reagents. Techniques such as asymmetric synthesis have allowed for the preparation of enantiomerically pure forms of this molecule, which is crucial for drugs where stereochemistry plays a critical role.

In conclusion, 3-amino-2-(3-methoxyphenyl)propan-1-ol (CAS No. 83641-11-6) represents a fascinating compound with broad applications in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further development as an intermediate or lead compound in drug discovery programs. As research continues to uncover new synthetic strategies and computational tools, compounds like this will undoubtedly play an increasingly important role in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量